molecular formula C13H11N5O B8528926 6-(m-Acetamidophenyl)-1,2,4-triazolo[4,3-b]pyridazine

6-(m-Acetamidophenyl)-1,2,4-triazolo[4,3-b]pyridazine

Cat. No. B8528926
M. Wt: 253.26 g/mol
InChI Key: VINLQKRNTDTZMW-UHFFFAOYSA-N
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Patent
US04112095

Procedure details

A mixture of 1.0 g. of g. of 6-(m-aminophenyl)-1,2,4-triazolo[4,3-b]pyridazine (prepared as in Example 26) and 4 ml. of acetic anhydride is left at room temperature for 2 hours and then is triturated with ether and filtered. The insoluble material is recrystallized from ethyl alcohol to afford yellow crystals of 6-(m-acetamidophenyl)-1,2,4-triazolo[4,3-b]pyridazine, m.p. 248°-250° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:9]=[CH:10][C:11]3[N:12]([CH:14]=[N:15][N:16]=3)[N:13]=2)[CH:5]=[CH:6][CH:7]=1.[C:17](OC(=O)C)(=[O:19])[CH3:18]>>[C:17]([NH:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:9]=[CH:10][C:11]3[N:12]([CH:14]=[N:15][N:16]=3)[N:13]=2)[CH:5]=[CH:6][CH:7]=1)(=[O:19])[CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C=CC1)C=1C=CC=2N(N1)C=NN2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 1.0 g
CUSTOM
Type
CUSTOM
Details
is triturated with ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The insoluble material is recrystallized from ethyl alcohol

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC=1C=C(C=CC1)C=1C=CC=2N(N1)C=NN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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